molecular formula C164H255N47O37S B13905207 Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-gly CAS No. 392661-17-5

Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-gly

Cat. No.: B13905207
CAS No.: 392661-17-5
M. Wt: 3509.1 g/mol
InChI Key: OLBRWDOLLRHNOA-VSMYOHOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-gly” is a peptide sequence composed of 24 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific sequence is part of a larger protein or peptide and can have significant biological functions depending on its structure and the context in which it is found.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-gly” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the sequence is complete, the peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. High-performance liquid chromatography (HPLC) is often used to purify the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like methionine and cysteine can be oxidized to form sulfoxides and disulfides, respectively.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid side chains can undergo substitution reactions, such as the alkylation of lysine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkylating agents like iodoacetamide.

Major Products Formed

    Oxidation: Sulfoxides, disulfides.

    Reduction: Free thiols.

    Substitution: Alkylated amino acids.

Scientific Research Applications

Peptides like “Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-gly” have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Used in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.

    Industry: Employed in the production of enzymes, bioactive peptides, and as components in cosmetic products.

Mechanism of Action

The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including receptors, enzymes, and other proteins. They can modulate biological pathways by:

    Binding to receptors: Activating or inhibiting signaling pathways.

    Inhibiting enzymes: Blocking enzymatic activity.

    Interacting with proteins: Modulating protein-protein interactions.

Comparison with Similar Compounds

Peptides with similar sequences can have different biological activities based on slight variations in their amino acid composition. For example:

    Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-gly: vs. : The substitution of glycine with alanine can alter the peptide’s structure and function.

    Similar Compounds: Other peptides with sequences like “Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-ala” or “Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-ser”.

Properties

CAS No.

392661-17-5

Molecular Formula

C164H255N47O37S

Molecular Weight

3509.1 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C164H255N47O37S/c1-87(2)72-116(199-149(236)117(73-88(3)4)198-141(228)109(51-28-33-66-168)193-154(241)122(78-96-83-184-103-46-23-20-43-99(96)103)203-150(237)118(74-89(5)6)200-156(243)125(81-131(219)220)206-158(245)126(86-212)208-152(239)120(76-94-40-17-14-18-41-94)207-161(248)135(92(11)213)211-136(223)101(170)56-61-130(217)218)148(235)191-106(48-25-30-63-165)138(225)188-108(50-27-32-65-167)142(229)202-121(77-95-82-183-102-45-22-19-42-98(95)102)153(240)192-107(49-26-31-64-166)139(226)195-115(62-71-249-12)146(233)190-111(54-36-69-181-163(176)177)140(227)189-112(55-37-70-182-164(178)179)143(230)205-124(80-129(173)216)155(242)194-113(57-59-127(171)214)145(232)201-119(75-93-38-15-13-16-39-93)151(238)204-123(79-97-84-185-104-47-24-21-44-100(97)104)157(244)210-134(91(9)10)159(246)196-110(52-29-34-67-169)147(234)209-133(90(7)8)160(247)197-114(58-60-128(172)215)144(231)187-105(53-35-68-180-162(174)175)137(224)186-85-132(221)222/h13-24,38-47,82-84,87-92,101,105-126,133-135,183-185,212-213H,25-37,48-81,85-86,165-170H2,1-12H3,(H2,171,214)(H2,172,215)(H2,173,216)(H,186,224)(H,187,231)(H,188,225)(H,189,227)(H,190,233)(H,191,235)(H,192,240)(H,193,241)(H,194,242)(H,195,226)(H,196,246)(H,197,247)(H,198,228)(H,199,236)(H,200,243)(H,201,232)(H,202,229)(H,203,237)(H,204,238)(H,205,230)(H,206,245)(H,207,248)(H,208,239)(H,209,234)(H,210,244)(H,211,223)(H,217,218)(H,219,220)(H,221,222)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t92-,101+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,133+,134+,135+/m1/s1

InChI Key

OLBRWDOLLRHNOA-VSMYOHOGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.